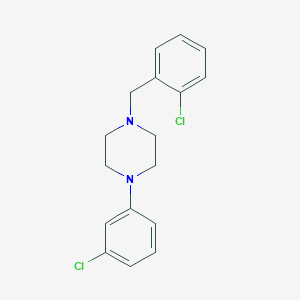

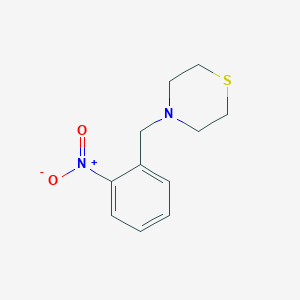

![molecular formula C16H15N3O3S B5675347 N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5675347.png)

N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide” is a complex organic compound that contains a benzimidazole moiety . Benzimidazoles are a class of organic compounds that are known for their wide range of applications and interesting biological activity profile .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a sulfonyl group, and an acetamide group. The exact structure would need to be determined through techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzimidazoles are known to undergo a variety of reactions, including nucleophilic substitution and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could be predicted using computational methods and confirmed through experimental techniques .科学研究应用

Sure! Here’s a comprehensive analysis of the scientific research applications of N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide, focusing on six unique fields:

Antimicrobial Applications

N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide has shown significant potential as an antimicrobial agent. The benzimidazole moiety is known for its broad-spectrum antimicrobial properties, effective against various bacterial and fungal strains. Research indicates that derivatives of benzimidazole can disrupt microbial cell walls and inhibit essential enzymes, making them potent candidates for developing new antibiotics .

Anticancer Research

This compound has been explored for its anticancer properties. Benzimidazole derivatives have been found to induce apoptosis in cancer cells by targeting specific cellular pathways. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells, making them promising candidates for chemotherapy drugs . The sulfonyl group enhances the compound’s ability to interact with cancer cell receptors, increasing its efficacy.

Anti-inflammatory Agents

N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide has been investigated for its anti-inflammatory properties. The compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antiviral Applications

Research has shown that benzimidazole derivatives possess antiviral activities. N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide can inhibit viral replication by interfering with viral enzymes and proteins. This property is particularly valuable in developing treatments for viral infections such as influenza and hepatitis .

Antioxidant Properties

The compound has been studied for its antioxidant properties. Benzimidazole derivatives can scavenge free radicals and protect cells from oxidative stress. This antioxidant activity is beneficial in preventing cellular damage and aging, and it has potential applications in developing supplements and pharmaceuticals aimed at reducing oxidative stress .

作用机制

Target of Action

The primary targets of N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide, also known as B8, are inflammatory markers and oxidative stress markers . It has been shown to interact with tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) . These targets play a crucial role in the inflammatory response and oxidative stress, which are key factors in many diseases.

Mode of Action

B8 interacts with its targets by downregulating the mRNA expression of TNF-α, COX-2, IL-6, IL-1β, and NF-κB, and concurrently upregulating IL-10 expression . This results in the suppression of inflammation and oxidative stress, thereby mitigating the harmful effects of these processes on the body .

Biochemical Pathways

The biochemical pathways affected by B8 primarily involve the inflammatory response and oxidative stress pathways. By downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines, B8 can modulate the inflammatory response . Additionally, it mitigates oxidative stress by affecting markers such as glutathione (GSH), superoxide dismutase (SOD), malondialdehyde (MDA), and catalase .

Pharmacokinetics

Its ability to significantly reduce symptoms in a dose-dependent manner suggests that it has good bioavailability .

Result of Action

The molecular and cellular effects of B8’s action include the mitigation of villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, and mucin depletion . It also improves the luminal microflora profile by augmenting the growth of Lactobacillus spp. and reducing the number of pathogenic bacteria such as E. coli . These effects contribute to its mucoprotective effects against methotrexate-induced intestinal mucositis .

属性

IUPAC Name |

N-[4-(2-methylbenzimidazol-1-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-11-17-15-5-3-4-6-16(15)19(11)23(21,22)14-9-7-13(8-10-14)18-12(2)20/h3-10H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJDKOJQGGGQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

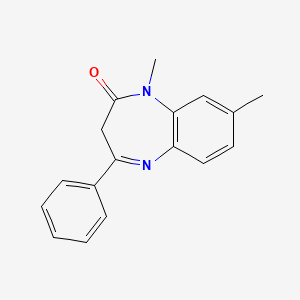

![1-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5675267.png)

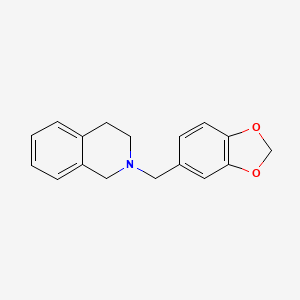

![1-cyclopropyl-6-oxo-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5675273.png)

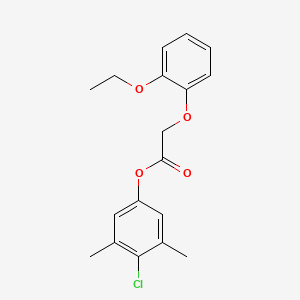

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5675289.png)

![(3R*,4R*)-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5675297.png)

![(1S*,5R*)-6-propyl-3-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675304.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5675312.png)

![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675325.png)

![1-[5-fluoro-2-methyl-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5675344.png)

![N-1,3-benzothiazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5675351.png)